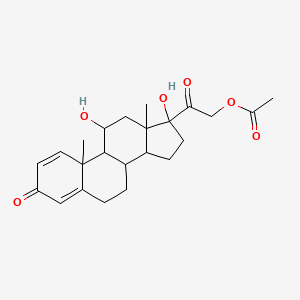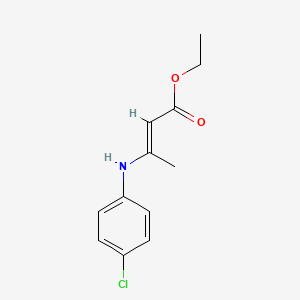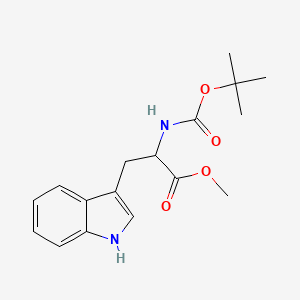
5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of nitro-substituted pyridines This compound is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine typically involves the nitration of N-(pyridin-4-ylmethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-N-(pyridin-4-ylmethyl)pyridin-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Aplicaciones Científicas De Investigación
5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may exhibit pharmacological activities that can be harnessed for medicinal purposes.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers. Its unique chemical structure allows for the creation of materials with desirable characteristics.
Mecanismo De Acción
The mechanism of action of 5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also modulate specific signaling pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methyl-substituted derivative with different chemical properties and reactivity.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Another nitro-substituted pyridine with a different position of the nitro group, leading to variations in its chemical behavior.
N-(pyridin-4-yl)pyridin-4-amine: The parent compound without any substituents, serving as a reference for comparing the effects of nitro and methyl groups.
Uniqueness
5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a pyridin-4-ylmethyl substituent. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propiedades
IUPAC Name |
5-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)10-1-2-11(14-8-10)13-7-9-3-5-12-6-4-9/h1-6,8H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQNFBAVGVESKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazol-4-yl]-1H-pyrimidine-2-thione](/img/structure/B7788813.png)







![4,6-Dichlorobenzo[d]oxazole-2-thiol](/img/structure/B7788870.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7788871.png)


![3-[(3,4-dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7788892.png)
![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7788901.png)
